シンナミルプロピオネート

概要

説明

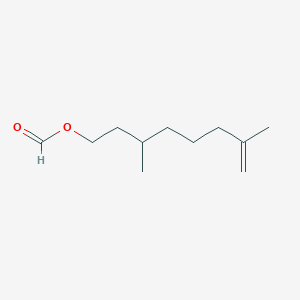

Cinnamyl propionate is a naturally occurring ester of cinnamic acid and propionic acid. It is a naturally occurring compound found in a variety of plant and animal species, including in the essential oils of cinnamon, clove, and mint. It is used in perfumery and as a flavoring agent in food and beverages. It has been studied for its potential therapeutic applications, such as its anti-inflammatory, anti-bacterial, and anti-fungal properties.

科学的研究の応用

酵素合成

シンナミルプロピオネートは、シンナミルアルコールとプロピオン酸から、溶媒なしで合成することができます . このプロセスには、市販の酵素、fermase CALB™ 10000を生物触媒として使用する必要があります . 最適なパラメーターで7時間後、シンナミルプロピオネートの最高変換率は87.89%でした .

食品製品における香味剤

シンナミルプロピオネートは、他の甘い香りのエステルと同様に、かぼちゃ、飲料、ジャム、キャンディー、ゼリー、シロップ、チョコレート、アイスクリーム、乳製品など、食品製品に使用されています . これら製品の味を高める独特の風味を与えます .

香水の成分

シンナミルプロピオネートは、主にオリエンタル系の香りのタイプにおいて、香水の配合に使用される重要な成分です . より顕著なスパイシーなアイテムの修正剤として機能し、香水に独特の香りを加えます .

パーソナルケア製品

シンナミルプロピオネートを含むシンナミルエステルは、パーソナルケア製品に使用されています . それらの香りの特徴から、ローション、クリーム、石鹸などの製品に使用に適しています .

医薬品および化粧品

Safety and Hazards

作用機序

Target of Action

Cinnamyl propionate is synthesized from cinnamyl alcohol and propionic acid in the presence of a lipase biocatalyst . The primary targets of cinnamyl propionate are the enzymes involved in its synthesis, particularly lipase from Candida antarctica . Lipases are well-known catalysts for esterification, transesterification, and hydrolysis .

Mode of Action

Cinnamyl propionate interacts with its targets through an esterification reaction . This reaction is performed in a solvent-free condition with cinnamyl alcohol and propionic acid using a commercial lipase . The data obtained follows a random bi-bi mechanism with inhibition by both acid and alcohol substrate .

Biochemical Pathways

The synthesis of cinnamyl propionate affects the esterification pathway . This pathway provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more . Therefore, the pathway plays a central role in plant secondary metabolism .

Pharmacokinetics

Its physical properties such as density, specific gravity, and refractive index have been reported . These properties can influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The molecular and cellular effects of cinnamyl propionate’s action are primarily related to its role as a flavoring agent . It is a vital ingredient used for formulation in perfume, mostly in oriental fragrance type as a modifier for the more pronounced, spicy items . .

Action Environment

The synthesis of cinnamyl propionate is influenced by various environmental factors such as temperature, mole ratio, enzyme loading, speed of agitation, and the presence of molecular sieves . For instance, the highest conversion of cinnamyl propionate (87.89%) was obtained after 7 hours at optimum parameters: enzyme loading 2% (w/v), temperature 60 °C, acid to alcohol ratio 1:3, molecular sieves 6% (w/v) and agitation speed 200 rpm .

生化学分析

Biochemical Properties

Cinnamyl propionate is synthesized from cinnamyl alcohol and propionic acid in a solvent-free condition using a lipase biocatalyst . The esterification reaction involves various operating parameters such as enzyme loading, temperature, mole ratio, speed of agitation, and reusability of the enzyme . The highest conversion of cinnamyl propionate obtained is 87.89% after 7 hours at optimum parameters .

Cellular Effects

It is known that cinnamyl derivatives, which include cinnamyl propionate, have been reported to have antimicrobial and antifungal activities .

Molecular Mechanism

The molecular mechanism of Cinnamyl propionate involves the esterification reaction of cinnamyl alcohol and propionic acid. This reaction is catalyzed by a lipase biocatalyst, specifically fermase CALB™ 10000 from Candida antarctica lipase B . The data obtained follows a random bi-bi mechanism with inhibition by both acid and alcohol substrate .

Temporal Effects in Laboratory Settings

In laboratory settings, the synthesis of Cinnamyl propionate was observed to reach its highest conversion (87.89%) after 7 hours . The study of repeated use of the enzyme shows that it maintains 90% of its catalytic activity after six successive batches .

Metabolic Pathways

It is known that cinnamyl alcohol, a precursor to Cinnamyl propionate, is involved in the lignin biosynthesis pathway .

特性

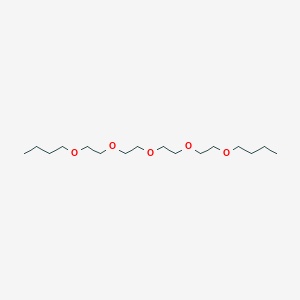

IUPAC Name |

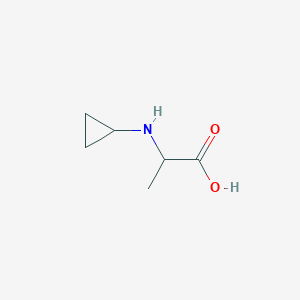

3-phenylprop-2-enyl propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-12(13)14-10-6-9-11-7-4-3-5-8-11/h3-9H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDJMNKPBUNHGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047607 | |

| Record name | 3-Phenylprop-2-en-1-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103-56-0 | |

| Record name | Cinnamyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylprop-2-en-1-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is cinnamyl propionate and where is it found naturally?

A1: Cinnamyl propionate is an ester naturally found in various sources like baked goods, alcoholic beverages, and fruits. Its characteristic aroma contributes to the flavor profiles of these products. []

Q2: How is cinnamyl propionate synthesized in a laboratory setting?

A2: Cinnamyl propionate can be synthesized enzymatically using cinnamyl alcohol and propionic acid as precursors. This reaction is often carried out in a solvent-free environment, promoting green chemistry principles. [, ] One study successfully utilized immobilized Pseudomonas cepacia lipase to catalyze this reaction under sonicated conditions, leading to enhanced biocatalytic activity. []

Q3: What is the safety profile of cinnamyl propionate for use in fragrances?

A3: The Research Institute for Fragrance Materials (RIFM) has conducted a comprehensive safety assessment of cinnamyl propionate as a fragrance ingredient. [] Additionally, an independent fragrance material review is also available. [] These assessments consider various factors to evaluate the safe use of cinnamyl propionate in consumer products.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。